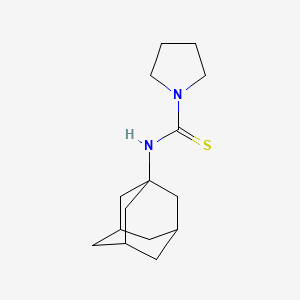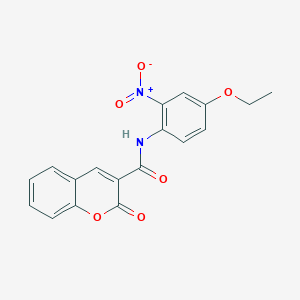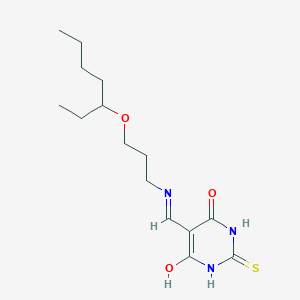![molecular formula C11H19N9 B5091311 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine](/img/structure/B5091311.png)
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with propan-2-ylamino groups and a cyanoguanidine moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine typically involves multi-step reactions. One common synthetic route includes the reaction of cyanoguanidine with 4,6-dichloro-1,3,5-triazine in the presence of propan-2-ylamine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the propan-2-ylamino groups can be replaced with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine can be compared with other similar compounds, such as:
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea: This compound shares a similar triazine structure but differs in the presence of a urea group instead of a cyanoguanidine moiety.
Propranolol: Although structurally different, propranolol contains a propan-2-ylamino group and is used in medicinal applications as a beta-adrenergic blocker.
Metoprolol: Another beta-adrenergic blocker with a propan-2-ylamino group, used for treating cardiovascular conditions.
The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications across different fields.
Properties
IUPAC Name |
1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N9/c1-6(2)15-9-17-10(16-7(3)4)19-11(18-9)20(5-12)8(13)14/h6-7H,1-4H3,(H3,13,14)(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZTHIWSFIUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(C#N)C(=N)N)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone](/img/structure/B5091228.png)


![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)

![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5091294.png)
![N-[4-(butan-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5091301.png)

![4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol](/img/structure/B5091315.png)
![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)



